molecular formula C11H12N2OS B3241878 1-(Benzo[d]thiazol-2-yl)pyrrolidin-3-ol CAS No. 148834-16-6

1-(Benzo[d]thiazol-2-yl)pyrrolidin-3-ol

Cat. No.: B3241878
CAS No.: 148834-16-6
M. Wt: 220.29 g/mol
InChI Key: GEQFYIZOJCJRSH-UHFFFAOYSA-N
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Description

1-(Benzo[d]thiazol-2-yl)pyrrolidin-3-ol is a heterocyclic compound that features both a benzothiazole and a pyrrolidine ring The benzothiazole ring is known for its aromatic properties and biological activity, while the pyrrolidine ring is a versatile scaffold in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzo[d]thiazol-2-yl)pyrrolidin-3-ol typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization. One common method involves the use of 2-aminobenzenethiol and an aldehyde in the presence of an acid catalyst, such as hydrochloric acid, to form the benzothiazole ring . The pyrrolidine ring can be introduced through various synthetic strategies, including the functionalization of preformed pyrrolidine rings .

Industrial Production Methods

Industrial production methods for this compound may involve eco-friendly techniques such as microwave irradiation to enhance reaction efficiency and yield . These methods are designed to be scalable and cost-effective, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(Benzo[d]thiazol-2-yl)pyrrolidin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole or pyrrolidine rings .

Scientific Research Applications

1-(Benzo[d]thiazol-2-yl)pyrrolidin-3-ol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Benzo[d]thiazol-2-yl)pyrrolidin-3-ol is unique due to the combination of the benzothiazole and pyrrolidine rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(1,3-benzothiazol-2-yl)pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c14-8-5-6-13(7-8)11-12-9-3-1-2-4-10(9)15-11/h1-4,8,14H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEQFYIZOJCJRSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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